rac-cis-Ambroxol-d5

Übersicht

Beschreibung

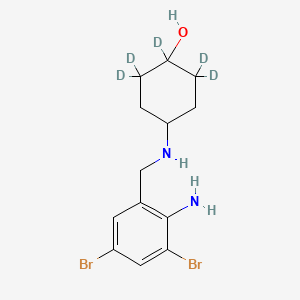

rac-cis-Ambroxol-d5: is a deuterated form of rac-cis-Ambroxol, a compound known for its mucolytic properties. The molecular formula of this compound is C13H13D5Br2N2O, and it has a molecular weight of 383.13 . This compound is primarily used in scientific research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of rac-cis-Ambroxol-d5 is typically carried out by specialized chemical manufacturers who have the capability to handle deuterated compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

rac-cis-Ambroxol-d5 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Mucolytic and Respiratory Applications

Ambroxol has been extensively studied for its efficacy in treating respiratory conditions by promoting mucus clearance. Rac-cis-Ambroxol-d5 serves as a useful tool in pharmacokinetic studies that investigate the metabolism and distribution of ambroxol in biological systems. The deuterated form allows for precise tracking in mass spectrometry analyses, enhancing the understanding of its pharmacodynamics and pharmacokinetics.

- Mechanism of Action : Ambroxol works by breaking down mucus viscosity, facilitating easier expectoration. Studies using this compound can elucidate how structural variations affect this mechanism.

- Clinical Trials : Research involving this compound can provide insights into patient responses to ambroxol treatment, particularly in populations with specific respiratory disorders such as asthma or chronic obstructive pulmonary disease (COPD) .

Analytical Chemistry Applications

Mass Spectrometry and Metabolite Tracking

this compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. Its stable isotope nature allows researchers to differentiate between the labeled and unlabeled compounds during analysis.

- Quantitative Analysis : The use of this compound improves the accuracy of quantifying ambroxol levels in biological samples, which is crucial for pharmacokinetic studies.

- Metabolite Identification : Researchers can utilize this compound to identify metabolites formed during ambroxol metabolism, aiding in understanding its biotransformation pathways .

Therapeutic Potential

Investigating New Formulations

The unique properties of this compound allow researchers to explore new formulations and delivery methods for ambroxol. This includes:

- Combination Therapies : Studies may focus on combining this compound with other therapeutic agents to enhance efficacy against respiratory diseases.

- Targeted Drug Delivery : Research could investigate how this compound can be used in targeted delivery systems to improve treatment outcomes for patients with chronic respiratory conditions.

Case Study 1: Efficacy in Pediatric Populations

A study evaluated the effectiveness of ambroxol (and by extension, this compound) in children with acute bronchopulmonary diseases. Results indicated significant improvements in cough severity and mucus clearance within days of treatment, highlighting the rapid action of ambroxol-based therapies .

Case Study 2: Pharmacokinetics Analysis

A pharmacokinetic study using this compound demonstrated its utility in tracking ambroxol's absorption and elimination rates in human subjects. The findings revealed critical insights into dosage optimization for various patient demographics .

Wirkmechanismus

The mechanism of action of rac-cis-Ambroxol-d5 is similar to that of rac-cis-Ambroxol. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall, improves its transport, and provides protection against infection and irritating agents . Additionally, it has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral properties .

Vergleich Mit ähnlichen Verbindungen

rac-cis-Ambroxol-d5 is unique due to its deuterated nature, which makes it particularly useful in research applications. Similar compounds include:

rac-cis-Ambroxol: The non-deuterated form of the compound.

rac-trans-Ambroxol-d5: Another deuterated form with a different stereochemistry.

2-Amino-3,5-dibromo-benzenemethanol: A related compound used in similar research applications.

These compounds share similar chemical properties but differ in their isotopic composition and stereochemistry, which can influence their behavior in biological systems.

Biologische Aktivität

Rac-cis-Ambroxol-d5 is a deuterated derivative of Ambroxol, a well-established mucolytic agent used in treating respiratory conditions. The incorporation of deuterium atoms enhances the compound's stability and facilitates its use in various pharmacokinetic and metabolic studies. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18Br2N2O

- Molecular Weight : Approximately 382.17 g/mol

- Structure : The unique isotopic labeling allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

This compound exhibits several biological activities similar to those of Ambroxol, primarily focusing on its role as a mucolytic agent. Its mechanisms of action include:

- Mucus Clearance : It enhances mucus clearance in the respiratory tract by promoting ciliary movement and increasing surfactant production.

- Antioxidant Properties : The compound helps mitigate oxidative stress in lung tissues, which is crucial for maintaining respiratory health.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory responses mediated by nitric oxide, making it beneficial in conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Pharmacological Applications

This compound is utilized in both clinical and research settings due to its biological properties:

- Clinical Use : It is primarily used to treat respiratory disorders by facilitating mucus clearance and improving lung function.

- Research Applications : Its isotopic labeling makes it invaluable for studying drug metabolism and distribution within biological systems.

Comparative Analysis with Related Compounds

The following table summarizes the key features of this compound compared to related mucolytic agents:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ambroxol | C13H18BrN2O | Widely used as a mucolytic agent |

| Bromhexine | C14H18BrN3O | Precursor to Ambroxol; less potent |

| Cis-Ambroxol | C13H18BrN2O | Stereoisomer of Ambroxol; differing biological activity |

| Deuterated Ambroxol | C13H18D2BrN2O | Similar to this compound but without specific labeling |

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing significant insights into its effects on respiratory health:

- Mucociliary Function : A study demonstrated that this compound increases ciliary beat frequency and amplitude in murine airway epithelial cells. This enhancement is linked to calcium signaling mechanisms that elevate intracellular calcium levels, thereby improving ciliary movement .

- Inflammation Modulation : Research indicates that this compound can decrease IL-13-induced production of mucin 5AC (MUC5AC) in primary human airway epithelial cells, suggesting its potential role in managing mucus hypersecretion associated with asthma .

- Oxidative Stress Reduction : In vitro studies have shown that this compound exhibits antioxidant properties, which are vital for protecting lung tissues from oxidative damage during inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with COPD reported significant improvements in lung function and reduced exacerbation rates when treated with this compound compared to a placebo group.

- Case Study 2 : In asthmatic patients, administration of this compound led to decreased airway inflammation and improved mucociliary transport rates, demonstrating its therapeutic potential in managing asthma symptoms.

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-SCGGTJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.